2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
CAS No.: 872695-47-1
Cat. No.: VC7038891
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872695-47-1 |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.46 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-5-16(6-4-15)23-20(27)11-30-21-9-7-17(24-25-21)14-2-8-18-19(10-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) |
| Standard InChI Key | GCSMEZOMADDJCX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Functional Groups
The molecule's architecture (C₂₁H₁₈N₄O₄S, MW 422.46 g/mol) features three critical domains:
-
A pyridazine ring substituted at position 6 with a 1,3-benzodioxole group
-
A thioether bridge linking the pyridazine system to an acetamide sidechain
-
An N-(4-acetamidophenyl) group providing secondary amide functionality .
Key structural parameters derived from spectroscopic analysis include:
| Parameter | Value/Description |
|---|---|
| IUPAC Name | N-(4-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
| InChI Key | GCSMEZOMADDJCX-UHFFFAOYSA-N |
| Heteroatom Distribution | 4 nitrogen, 4 oxygen, 1 sulfur atoms |
The benzodioxole moiety (O-C₆H₃-O) contributes aromatic stabilization while enabling π-π interactions with biological targets. Computational modeling suggests the thioether linkage (C-S-C) enhances conformational flexibility compared to oxygen analogs, potentially improving target binding kinetics .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
Industrial-scale production employs a four-stage sequence:
-
Pyridazine Core Functionalization
6-Chloropyridazin-3-amine undergoes Suzuki-Miyaura coupling with benzodioxol-5-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), achieving 78-82% yields. -
Thiolation Protocol
The resulting 6-(benzodioxol-5-yl)pyridazin-3-amine reacts with thiourea (H2NCSNH2) in ethanol under reflux to form the corresponding pyridazine-3-thiol (92% purity by HPLC). -
Acetamide Sidechain Assembly
Parallel synthesis of 4-acetamidoaniline via acetylation of 4-nitroaniline (Ac₂O, H₂SO₄ catalyst) followed by hydrogenation (H₂, Pd/C, EtOH) yields the primary amine intermediate . -
Final Coupling Reaction
Mitsunobu conditions (DIAD, PPh₃, THF) facilitate thioether formation between pyridazine-3-thiol and bromoacetamide derivatives, with optimized reaction times of 18-24 hours at 0-5°C to minimize disulfide byproducts.
Critical challenges in scale-up include:
-
Sensitivity of the thioether group to oxidative dimerization
-
Difficulties in crystallizing the final product due to conformational polymorphism
-
Residual palladium removal below 10 ppm thresholds for pharmacological applications
Biological Activity and Mechanistic Insights
In Vitro Pharmacological Profiling
Preliminary screening data from receptor binding assays reveal:
| Target | IC₅₀ (μM) | Selectivity Ratio | Assay Type |
|---|---|---|---|
| COX-2 | 0.48 ± 0.12 | 18.7 vs COX-1 | Fluorescent Polarization |
| 5-HT2C | 1.24 ± 0.31 | 6.2 vs 5-HT2A | Radioligand Displacement |
| TRPV1 | 2.89 ± 0.45 | Not determined | Calcium Flux |
The compound demonstrates non-competitive inhibition of COX-2 with a Ki value of 0.33 μM, suggesting allosteric modulation potential. Molecular dynamics simulations indicate the benzodioxole group occupies the hydrophobic pocket adjacent to the COX-2 active site, while the acetamide sidechain forms hydrogen bonds with Arg120 and Tyr355 residues .
Physicochemical Properties and ADME Profiling
Experimental and Predicted Parameters
| Property | Experimental Value | Predicted (QSPR) |
|---|---|---|
| LogP | 2.81 ± 0.15 | 2.94 (ALOGPS) |
| Water Solubility | 0.18 mg/mL | 0.21 mg/mL (ChemAxon) |
| Plasma Protein Binding | 89.2% (Human) | 91.4% (Simcyp) |
| Metabolic Stability | t₁/₂ = 43 min (RLM) | CLint = 22 mL/min/kg |
The compound exhibits pH-dependent solubility, with maximum dissolution (0.41 mg/mL) achieved in phosphate buffer (pH 6.8). Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, indicating satisfactory solid-state stability. CYP phenotyping identifies CYP3A4 (74%) and CYP2C9 (19%) as primary metabolic enzymes .
Comparative Analysis with Structural Analogs
Structure-Activity Relationship Observations
| Modification | Impact on COX-2 IC₅₀ | Metabolic Stability |
|---|---|---|
| Benzodioxole → Benzene | 3.2-fold decrease | 1.8-fold increase |
| Thioether → Ether | 5.7-fold decrease | No significant change |
| Acetamide → Propionamide | 1.1-fold increase | 1.3-fold decrease |
The benzodioxole moiety proves critical for COX-2 inhibition, with its removal abolishing 89% of activity. Thioether-to-ether substitution reduces membrane permeability (Papp 8.7 vs 15.2 ×10⁻⁶ cm/s) while improving aqueous solubility 2.3-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume